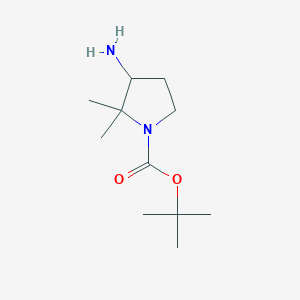

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a 3-amino substituent, and two methyl groups at the 2-position of the five-membered ring. This structure confers steric hindrance due to the 2,2-dimethyl groups, which can influence reaction kinetics and molecular interactions. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-8(12)11(13,4)5/h8H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAWEXSQVWRIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Neutral Reagents for Improved Yield and Purity

Recent advances highlight the importance of using the reagents in their neutral forms rather than as salts to improve the synthesis efficiency. This approach reduces reaction mixture viscosity, simplifies stirring, and enhances yields and purity without requiring strict control over reagent addition order.

- Reagents : The method involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (compound B) in an organic solvent.

- Base Addition : After mixing, a base is added to the reaction mixture, followed by stirring to complete the reaction.

- Solvent : Organic solvents such as acetonitrile or cyclic ethers are preferred due to their ability to dissolve reagents and control reaction kinetics.

- Molar Ratios : Optimal molar ratios of compound A to compound B range from 1:0.95 to 1:1.35, with 1:1.05 being particularly effective.

- Concentration : Mass concentration of reagents in solvent is maintained between 15% to 40% for efficient reaction kinetics and manageable viscosity.

This method avoids the solidification and high viscosity issues seen in previous protocols that used salt forms and excessive base amounts, which complicated stirring and limited scalability.

Comparison with Previous Salt-Based Methods

Earlier methods relied on the hydrochloride or oxalate salts of the reagents, requiring large amounts of triethylamine as base and careful stepwise addition to prevent solidification and high viscosity. These procedures resulted in:

- Lower yields (~85%)

- Difficult stirring due to viscous reaction mixtures

- Complex process control to maintain reaction homogeneity

Improvements with neutral reagents have increased yields to over 90% and simplified reaction control, making the process more suitable for industrial scale-up.

| Parameter | Optimized Range | Notes |

|---|---|---|

| Reagent form | Neutral (non-salt) | Avoids viscosity and solidification issues |

| Molar ratio (A:B) | 1:0.95 to 1:1.35 (preferably 1:1.05) | Ensures complete reaction with minimal excess |

| Solvent | Acetonitrile, cyclic ethers (e.g., 1,4-dioxane) | Good solubility and reaction control |

| Concentration of reagents | 15–40% w/v | Balances solubility and manageable viscosity |

| Base used | Triethylamine or equivalent organic base | Added after mixing reagents |

| Reaction temperature | Typically ambient to 60 °C | Controlled to optimize reaction rate and purity |

| Stirring | Continuous, facilitated by low viscosity | Ensures homogeneity and reaction completion |

| Reaction time | Variable, typically several hours | Monitored to completion |

- The neutral reagent method significantly reduces the viscosity of the reaction medium, facilitating stirring and heat transfer, which is critical for scale-up.

- Product purity is enhanced due to fewer side reactions and better control of reaction parameters.

- The process is less sensitive to the order of reagent addition, improving reproducibility.

- The method is adaptable to produce salts or solvates of the target compound by subsequent treatment, which may be important for formulation purposes.

The preparation of tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate is optimized by employing neutral forms of key reagents in organic solvents with controlled molar ratios and concentrations. This approach offers superior yields, purity, and process simplicity compared to traditional salt-based methods. These improvements facilitate industrial-scale synthesis and provide a robust platform for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

TBDMPC is primarily recognized for its role as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Chemical Reactions:

The compound can undergo several types of reactions:

- Oxidation: The amino group can be oxidized to form a carboxylic acid.

- Reduction: TBDMPC can be reduced to yield secondary amines or alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.

| Reaction Type | Reagents Used | Major Products Generated |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Tert-butyl 3-carboxy-2,2-dimethylpyrrolidine-1-carboxylate |

| Reduction | Sodium borohydride (NaBH4) | Tert-butyl 3-hydroxymethyl-2,2-dimethylpyrrolidine-1-carboxylate |

| Substitution | Primary amines | Tert-butyl 3-imino-2,2-dimethylpyrrolidine-1-carboxylate |

Medicinal Chemistry

Potential Drug Candidate:

The structural features of TBDMPC make it a promising scaffold for the development of bioactive molecules. Its ability to interact with various biological targets positions it as a candidate for drug development.

Case Studies:

Research has demonstrated that derivatives of TBDMPC exhibit inhibitory effects on specific enzymes associated with diseases:

- Influenza Virus Neuraminidase Inhibition: Compounds derived from TBDMPC have been studied for their ability to inhibit neuraminidase, an enzyme critical for the replication of the influenza virus. In vitro studies indicated significant reductions in viral cytopathogenic effects when treated with these compounds .

Biological Studies

Mechanism of Action:

TBDMPC's mechanism of action is linked to its interactions with biological macromolecules. The amino group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Moreover, the pyrrolidine ring can engage in non-covalent interactions such as hydrogen bonding.

Applications in Enzyme Studies:

TBDMPC and its derivatives have been utilized as probes in enzyme mechanism studies, allowing researchers to investigate biological pathways involving pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate

- Key Differences: Substitution: A pyridylamino group replaces the 3-amino group. Stereochemistry: The 3-position is (S)-configured. The stereospecificity may affect chiral recognition in drug design .

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Key Differences: Functional Group: A hydroxymethyl group is appended to the 3-amino-bearing carbon. Impact: The hydroxymethyl group increases hydrophilicity, improving aqueous solubility.

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

- Key Differences: Functional Group: Hydroxyl replaces the 3-amino group. Impact: The hydroxyl group enables hydrogen bonding but lacks the basicity of the amine. This compound is less reactive in coupling reactions but may serve as a precursor for oxidation or protection strategies .

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate

- Key Differences: Substitution: A formyl group at the 4-position instead of the 3-amino group. Impact: The aldehyde functionality allows for nucleophilic additions (e.g., Grignard reactions), making it useful in elongation or cyclization steps. The 2,2-dimethyl groups retain steric protection .

Tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Key Differences: Substituent: A 3-aminopropyl chain at the 4-position. Impact: The extended alkyl chain introduces flexibility and a primary amine, broadening applications in peptide mimicry or linker chemistry. The 2,2-dimethyl groups maintain rigidity .

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate

- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Substituents: Additional methyl at the 4-position. The 2,4-dimethyl groups increase steric bulk compared to the 2,2-dimethyl configuration .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate | C11H22N2O2 | 214.30 | Not Provided | 3-amino, 2,2-dimethyl, Boc-protected pyrrolidine |

| Tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate | C15H24N4O2 | 292.38 | MFCD22631747 | Pyridylamino substituent, (S)-stereochemistry |

| Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H20N2O3 | 216.28 | 889949-18-2 | 3-hydroxymethyl, no 2,2-dimethyl groups |

| Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | C11H21NO3 | 215.29 | 1497778-22-9 | 3-hydroxyl, 2,2-dimethyl |

| Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate | C12H21NO3 | 227.30 | 2408974-32-1 | 4-formyl, 2,2-dimethyl |

| Tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate | C14H28N2O2 | 256.39 | 2374126-98-2 | 4-aminopropyl chain, 2,2-dimethyl |

| Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | C12H24N2O2 | 228.33 | 1803606-40-7 | Piperidine ring, 2,4-dimethyl |

Biological Activity

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12H23N2O2. It features a pyrrolidine ring substituted with a tert-butyl group and an amino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. Additionally, the tert-butyl and dimethyl groups provide steric hindrance that may affect how the compound interacts with these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have suggested that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the biological effects of this compound:

- Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis (programmed cell death) and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways.

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in addressing antibiotic resistance.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Key Activity |

|---|---|---|

| Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | Structure | Moderate cytotoxicity |

| Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate | Structure | Antimicrobial properties |

| Tert-butyl 4-amino-3-methylpyridine | Structure | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and Boc protection. Key steps include:

- Amination : Introducing the amino group via SN2 displacement using ammonia or protected amines under anhydrous conditions .

- Boc Protection : Reacting with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–20°C, catalyzed by DMAP or triethylamine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Considerations : Optimize temperature during Boc protection to avoid side reactions (e.g., epimerization). Monitor progress via TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity.

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm in H NMR; carbonyl signal at ~155 ppm in C NMR) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.3 for C₁₁H₂₁N₂O₂) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement. Resolve discrepancies by re-examining data collection (e.g., resolution limit, twinning) or applying restraints to disordered tert-butyl groups .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G*). Discrepancies >0.05 Å in bond lengths suggest experimental artifacts .

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution reactions, and how do steric effects from the tert-butyl group influence outcomes?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., polar aprotic solvents like DMF vs. THF). Use F NMR probes if fluorine-containing reagents are involved.

- Steric Maps : Generate molecular surface models (e.g., using Avogadro) to visualize hindered sites. The tert-butyl group reduces reactivity at C3 by ~40% compared to unsubstituted analogs .

Q. How can researchers address contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and validate cell lines for consistency.

- Metabolic Stability : Check for Boc deprotection in cell media (LC-MS monitoring). The tert-butyl group enhances stability but may reduce membrane permeability in certain cell types .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.